2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[(5-cyclohexyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5OS/c1-16-10-11-19(17(2)14-16)23-20(28)15-29-22-25-24-21(18-8-4-3-5-9-18)27(22)26-12-6-7-13-26/h6-7,10-14,18H,3-5,8-9,15H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRBXOOAXBJEBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4CCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materialsThe final step involves the acylation of the amine group with 2,4-dimethylphenylacetyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis process efficiently .
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide moiety can undergo hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.
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Conditions :
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Products :
This reaction is critical for modifying the compound’s solubility and pharmacophore properties .
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) linker is susceptible to nucleophilic displacement, enabling functionalization.
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Reagents : Alkyl halides (e.g., methyl iodide), thiols, or amines.
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Example :
This reaction enhances lipophilicity or introduces targeting groups .
Coordination with Metal Ions
The triazole and sulfur atoms act as ligands for metal coordination, forming complexes.
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Conditions : Ethanol/water (1:1), room temperature, 2 hours.
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Complex Stability :
These complexes are explored for catalytic and therapeutic applications .
Electrophilic Aromatic Substitution on the Pyrrole Ring
The pyrrole ring undergoes electrophilic substitution, such as nitration or halogenation.
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Reagents : HNO₃/H₂SO₄ (nitration), Cl₂/FeCl₃ (chlorination).
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Regioselectivity : Substitution occurs at the α-position relative to nitrogen .
Oxidation of the Sulfanyl Group
The sulfanyl group can be oxidized to sulfoxide or sulfone derivatives.
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Conditions :
Oxidant Product Yield H₂O₂ Sulfoxide 60–70% mCPBA Sulfone 85–95%
Oxidation modulates electronic properties and biological activity .
Functionalization via Cycloaddition
The triazole ring participates in [3+2] cycloaddition reactions with alkynes or nitriles.
Scientific Research Applications
Structural Features
The compound features a triazole ring, a pyrrole moiety, and a sulfanyl group, which are known for their roles in enhancing biological activity. The presence of these functional groups suggests potential interactions with various biological targets.
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. The compound has been tested against various bacterial strains, including antibiotic-resistant strains such as Staphylococcus aureus and Escherichia coli. Studies have shown promising results in inhibiting the growth of these pathogens, making it a candidate for further development as an antibacterial agent .
Case Study: Antibacterial Screening
In a study conducted by researchers exploring the synthesis of triazole derivatives, the compound demonstrated notable activity against Gram-positive and Gram-negative bacteria. The agar disc-diffusion method was employed to assess its efficacy, revealing that it inhibited the growth of several strains at concentrations as low as 1 mM in DMSO .
Anti-inflammatory Properties
The anti-inflammatory potential of triazole derivatives has been documented extensively. The compound's ability to modulate inflammatory pathways suggests its use in treating conditions characterized by excessive inflammation. In vitro studies have indicated that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation markers in cell cultures .
Case Study: In Vivo Anti-inflammatory Effects
Research involving animal models has shown that derivatives similar to this compound significantly decrease inflammation in conditions such as arthritis and colitis. These findings support the hypothesis that triazole-based compounds can serve as effective anti-inflammatory agents .
Anticancer Potential
Emerging studies have suggested that triazole derivatives may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Preliminary investigations into the compound's mechanism of action indicate that it may interfere with specific signaling pathways involved in cancer cell proliferation .
Case Study: Anticancer Activity Evaluation
In a recent study focusing on various triazole compounds, this specific derivative was evaluated for its cytotoxic effects on cancer cell lines. Results indicated a dose-dependent inhibition of cell viability, suggesting its potential as an anticancer therapeutic agent .
Mechanism of Action
The mechanism of action of 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Table 1: Key Structural Differences and Physical Properties
*Molecular weight estimated based on formula C₂₂H₂₈N₆OS.
Key Observations:
Substituent Effects on Lipophilicity :
- Compound A ’s cyclohexyl group increases steric bulk and lipophilicity compared to analogs with allyl (6a) or propyl (G856-7763) groups .
- The trifluoromethylphenyl group in enhances metabolic stability but reduces solubility relative to Compound A’s dimethylphenyl group .
Synthesis and Yield: Compounds with pyridinyl substituents (e.g., 6a–6c) exhibit moderate yields (50–83%) and require 4–5 hours for synthesis .
VUAA1 and OLC15 (Orco modulators) share structural motifs with Compound A, hinting at possible interactions with biological targets .
Biological Activity
The compound 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article explores the compound's synthesis, biological activity, and potential therapeutic applications based on available literature.
Chemical Structure and Properties
The molecular structure of the compound features a triazole ring, a pyrrole moiety, and a sulfanyl group. The chemical formula is with a molecular weight of approximately 429.97 g/mol. Its structural characteristics contribute to its solubility and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N5OS |
| Molecular Weight | 429.97 g/mol |
| LogP | 4.6301 |
| Polar Surface Area | 56.79 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups. The general synthetic pathway includes:
- Formation of Triazole Ring : Cyclocondensation reactions involving hydrazine derivatives.
- Introduction of Sulfanyl Group : Nucleophilic substitution reactions.
- Acetamide Formation : Acetylation of amine derivatives.
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. For instance, studies indicate that compounds with similar structural motifs demonstrate potent activity against both Gram-positive and Gram-negative bacteria. The compound's structure suggests it may interact with bacterial enzymes or cell wall synthesis pathways.
Anticancer Activity
Triazoles are well-documented for their anticancer properties. In vitro studies have reported that related compounds inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. For instance, a related triazole derivative was found to have an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells .
Anti-inflammatory Properties
Compounds containing the triazole framework have also been evaluated for anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .
Case Studies
- Antibacterial Screening : In a study evaluating various triazole derivatives, compounds structurally similar to the target showed inhibition against Staphylococcus aureus and Escherichia coli. The agar disc-diffusion method revealed effective concentrations at 1 mM .
- Anticancer Evaluation : A series of triazole derivatives were tested against multiple cancer cell lines, with some exhibiting IC50 values below 50 μM, indicating potential as chemotherapeutic agents .
- Inflammation Models : In animal models of inflammation, related compounds demonstrated reduced swelling and pain responses when administered in therapeutic doses .
Q & A
Basic Questions
Q. What established synthetic routes are available for this compound, and how can reaction conditions be optimized for yield?
- Synthesis Methodology :
- Step 1 : Alkylation of α-chloroacetamides with 5-cyclohexyl-4-(1H-pyrrol-1-yl)-1,2,4-triazole-3-thiol in the presence of KOH (base catalyst) under reflux conditions in ethanol .
- Step 2 : Paal-Knorr condensation to introduce the pyrrole moiety at the 4th position of the triazole ring, requiring precise temperature control (80–100°C) and anhydrous conditions .
- Optimization : Use of zeolite (Y-H) or pyridine as catalysts can enhance reaction efficiency. Reflux time (5–8 hours) and molar ratios (1:1.2 for thiol:chloroacetamide) are critical for yields >75% .
Q. Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this compound?
- Structural Confirmation :
- 1H NMR : Key signals include δ 1.2–1.8 ppm (cyclohexyl protons), δ 6.5–7.2 ppm (pyrrole and aromatic protons), and δ 3.5–4.2 ppm (sulfanyl-acetamide methylene group) .
- IR Spectroscopy : Stretching vibrations at 1660–1680 cm⁻¹ (C=O of acetamide) and 2550–2600 cm⁻¹ (S-H, if present) .
- LC-MS : Molecular ion peak [M+H]+ at m/z corresponding to the molecular formula (C24H30N6OS2, calculated m/z 494.1) .
Q. How should researchers design initial biological activity assays for this compound?
- Experimental Design :
- In vitro : Test antiproliferative activity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM. Include positive controls (e.g., doxorubicin) .
- In vivo : Evaluate anti-exudative activity in rat models (10 mg/kg dose) with carrageenan-induced paw edema, comparing efficacy to diclofenac sodium (8 mg/kg) .
Advanced Questions
Q. What computational strategies are recommended for predicting biological activity and target interactions?
- Methodology :
- PASS Program : Predicts antimicrobial or anti-inflammatory activity based on structural descriptors (e.g., topological polar surface area, logP). For this compound, PASS predicts >70% probability of cyclooxygenase inhibition .
- Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 (PDB: 5KIR). The triazole-pyrrole moiety shows hydrogen bonding with Arg120 and hydrophobic interactions with Tyr355 .
Q. How do crystallographic tools like SHELXL and ORTEP-III aid in resolving structural ambiguities?
- Workflow :
- Data Collection : Single-crystal X-ray diffraction (Mo Kα radiation, λ = 0.71073 Å) at 298 K. Expect space group P1̄ with Z = 2 .
- Refinement (SHELXL) : Resolve disorder in cyclohexyl/pyrrole groups using ISOR and DELU restraints. Achieve R1 < 0.05 for high-resolution (<1.0 Å) data .
- Visualization (ORTEP-III) : Generate thermal ellipsoid plots to validate bond lengths (C-S: 1.78–1.82 Å; N-N: 1.35 Å) and angles .
Q. How should researchers address discrepancies in biological activity data between structural analogs?
- Systematic Analysis :
- Structural Factors : Compare substituent effects (e.g., cyclohexyl vs. phenyl at triazole-5-position) using SAR tables. For example, cyclohexyl analogs show 20% higher COX-2 inhibition than phenyl derivatives .
- Experimental Variables : Control solvent polarity (logP >3.5 improves membrane permeability) and assay protocols (e.g., serum-free media for cytotoxicity tests) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
